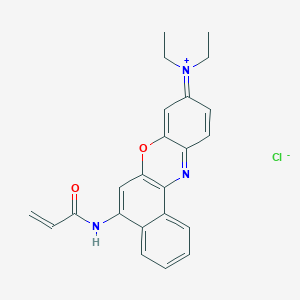
Nile blue acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nile blue acrylamide is a fluorescent monomer used in the synthesis of fluorescent polymers. These polymers are particularly useful in the preparation of fluorescent microspheres or nanoparticles, which are employed in bioimaging and drug delivery research . This compound is derived from Nile blue, a dye commonly used in histology to stain cell nuclei .
Preparation Methods
Nile blue acrylamide can be synthesized through acid-catalyzed condensation reactions. The process involves the condensation of 5-(dialkylamino)-2-nitrosophenols with 1-naphthylamine, 3-(dialkylamino)phenols with N-alkylated 4-nitroso-1-naphthylamines, or N,N-dialkyl-1,4-phenylenediamines with 4-(dialkylamino)-1,2-naphthoquinones . Industrial production methods typically involve the use of these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nile blue acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Nile red, a derivative with distinct fluorescent properties.
Reduction: Reduction reactions can modify its fluorescent characteristics, making it useful in different applications.
Scientific Research Applications
Nile blue acrylamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Nile blue acrylamide involves its fluorescent properties. When incorporated into polymers, it exhibits fluorescence that can be used to detect various substances. The fluorescence intensity depends on the environment’s hydrophobicity, making it useful for sensing applications . This compound targets lipid membranes and other cellular structures, where it accumulates and fluoresces under specific conditions .
Comparison with Similar Compounds
Nile blue acrylamide is unique due to its specific fluorescent properties and applications. Similar compounds include:
Nile red: A derivative of Nile blue, used for detecting lipids in cells.
Fluorescein o-acrylate: Another fluorescent monomer used in similar applications.
7-(Trifluoromethyl)coumarin acrylamide: Used in the synthesis of fluorescent polymers.
This compound stands out due to its specific staining properties and its ability to be incorporated into various polymer backbones for diverse applications.
Properties
Molecular Formula |
C23H22ClN3O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
diethyl-[5-(prop-2-enoylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride |
InChI |
InChI=1S/C23H21N3O2.ClH/c1-4-22(27)24-19-14-21-23(17-10-8-7-9-16(17)19)25-18-12-11-15(13-20(18)28-21)26(5-2)6-3;/h4,7-14H,1,5-6H2,2-3H3;1H |
InChI Key |
DSLXBAJBQIYISM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC(=O)C=C)OC2=C1)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


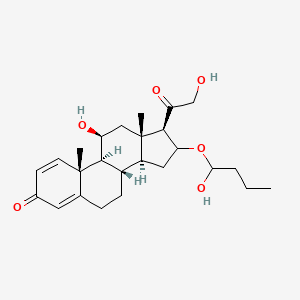
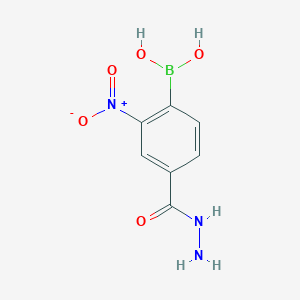
![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
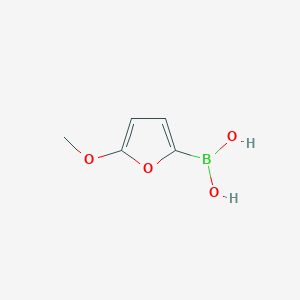
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)
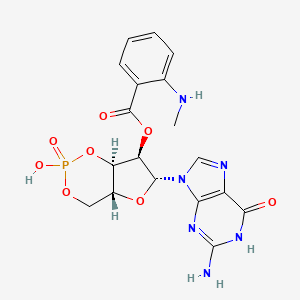
![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
![3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13408216.png)
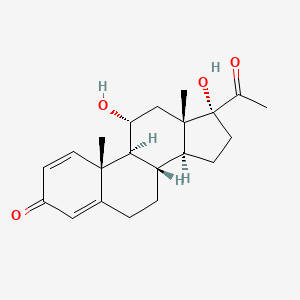
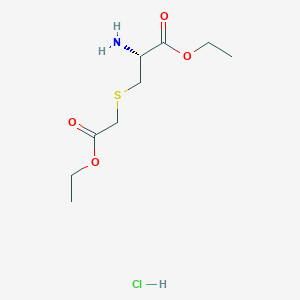
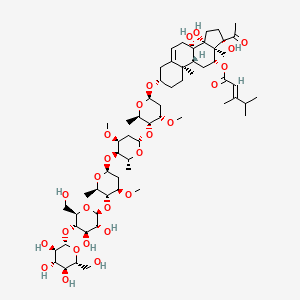
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)

